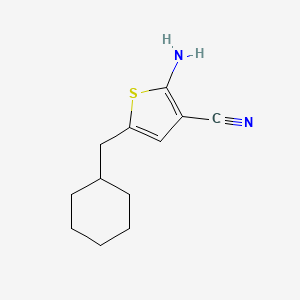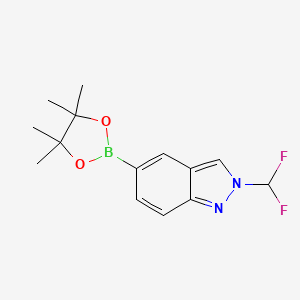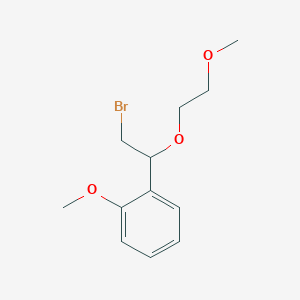
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate is a chemical compound with the molecular formula C11H12BrF2NO2 and a molecular weight of 308.12 g/mol . This compound is known for its applications in organic synthesis and various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate can be synthesized through the reaction of tert-butyl bromide with 2,5-difluorophenylcarbamate. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield tert-butyl (4-azido-2,5-difluorophenyl)carbamate.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate is widely used in:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Drug Discovery: As a building block in the development of pharmaceutical compounds.
Chemical Biology: In the study of biological pathways and mechanisms.
Material Science: In the development of novel materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (4-bromo-2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved are often related to its ability to form covalent bonds with target molecules, leading to changes in their activity or function .
類似化合物との比較
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-chloro-2,5-difluorophenyl)carbamate
- tert-Butyl (4-bromo-2,5-dichlorophenyl)carbamate
Comparison:
Structural Differences: The position and type of halogen atoms (bromine, chlorine, fluorine) vary among these compounds.
Reactivity: The reactivity can differ based on the electronic effects of the substituents.
Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and stability.
特性
分子式 |
C11H12BrF2NO2 |
|---|---|
分子量 |
308.12 g/mol |
IUPAC名 |
tert-butyl N-(4-bromo-2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3,(H,15,16) |
InChIキー |
CNBFGLGIVIZNIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)


![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
![4,4,5,5-Tetramethyl-2-[3-(thian-4-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15302376.png)


![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)


